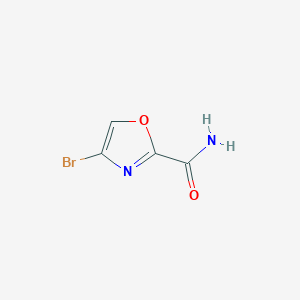

4-Bromo-1,3-oxazole-2-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-1,3-oxazole-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrN2O2/c5-2-1-9-4(7-2)3(6)8/h1H,(H2,6,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NASIMQFHJXFMIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(O1)C(=O)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity Profiles and Transformative Potential of 4 Bromo 1,3 Oxazole 2 Carboxamide

Reactivity of the Bromine Atom at C-4

The bromine atom at the C-4 position of the oxazole (B20620) ring is a key handle for introducing molecular complexity. Its reactivity is dominated by palladium-catalyzed cross-coupling reactions, although other pathways such as nucleophilic aromatic substitution and metal-halogen exchange also offer synthetic utility.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and the bromo-substituted oxazole is an excellent substrate for these transformations. researchgate.netmdpi.com The electron-deficient nature of the oxazole ring facilitates the oxidative addition step in the catalytic cycle. youtube.comlibretexts.org

Suzuki-Miyaura Coupling: This reaction pairs the 4-bromo-oxazole with an organoboron reagent, typically a boronic acid or ester, to form a new carbon-carbon bond. libretexts.orgyoutube.com The reaction is generally carried out in the presence of a palladium catalyst and a base. youtube.com This method is highly valued for its tolerance of a wide range of functional groups and its use of readily available and relatively non-toxic organoboron reagents. libretexts.org The synthesis of C2-C4' linked poly-oxazoles has been achieved using an iterative two-step process involving Suzuki-Miyaura coupling. researchgate.net The versatility of this reaction allows for the coupling of the 4-bromo-oxazole with various aryl and heteroaryl boronic acids, leading to the synthesis of complex biaryl structures. researchgate.net

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between the 4-bromo-oxazole and a terminal alkyne. wikipedia.org This reaction is typically co-catalyzed by palladium and copper complexes and requires a mild base. wikipedia.orgnih.govlibretexts.org The resulting 4-alkynyl-oxazoles are valuable intermediates for further synthetic elaborations. researchgate.net Studies on similar 4-halo-heterocycles have shown that these reactions proceed in good yields under mild conditions, such as room temperature. nih.govresearchgate.net The reactivity order for the halide in these couplings is generally I > Br > Cl, making the 4-bromo-oxazole a suitable substrate. wikipedia.org

Negishi Coupling: The Negishi coupling involves the reaction of the 4-bromo-oxazole with an organozinc reagent, catalyzed by a palladium or nickel complex. organic-chemistry.orgnih.gov This reaction is known for its high functional group tolerance and the ability to form C(sp³)–C(sp²) and C(sp²)–C(sp²) bonds. nih.govresearchgate.net The use of robust palladium complexes has been shown to catalyze the Negishi coupling of various heteroaryl bromides with high efficiency under mild conditions. organic-chemistry.org This method provides a powerful alternative for introducing alkyl, alkenyl, or aryl substituents at the C-4 position of the oxazole ring. researchgate.net

| Coupling Reaction | Coupling Partner | Typical Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid | Pd(0) catalyst, Base (e.g., K₂CO₃, Cs₂CO₃) | 4-Aryl/Heteroaryl-oxazole | libretexts.orgresearchgate.net |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | 4-Alkynyl-oxazole | wikipedia.orgnih.govresearchgate.net |

| Negishi | Organozinc Reagent (R-ZnX) | Pd(0) or Ni(0) catalyst | 4-Alkyl/Aryl/Alkenyl-oxazole | organic-chemistry.orgnih.govresearchgate.net |

Nucleophilic aromatic substitution (SNAr) on an aryl halide typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the intermediate Meisenheimer complex. libretexts.org The oxazole ring itself is electron-deficient, which can facilitate nucleophilic attack. However, for a successful SNAr reaction, the attacking nucleophile must add to the carbon bearing the leaving group, and the resulting negative charge must be delocalized by the ring or substituents. libretexts.orgyoutube.com While SNAr is a common mechanism for highly activated aromatic systems, its application to 4-bromo-oxazoles is less prevalent than cross-coupling reactions. The feasibility of an SNAr pathway would depend on the nature of the nucleophile and the reaction conditions, with strong nucleophiles being necessary.

Metal-halogen exchange offers a powerful method to convert the C-Br bond into a C-metal bond, creating a potent nucleophilic center on the oxazole ring. tcnj.edu This transformation is typically achieved by treating the 4-bromo-oxazole with an organolithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures. tcnj.edu The resulting 4-lithio-oxazole intermediate is highly reactive and can be quenched with a variety of electrophiles to introduce a wide range of functional groups that would be difficult to install directly. tcnj.edunih.gov This two-step sequence of halogen-metal exchange followed by electrophilic trapping significantly expands the synthetic utility of 4-bromo-1,3-oxazole-2-carboxamide, providing access to a host of new derivatives. nih.gov

Transformations of the Carboxamide Functionality at C-2

The carboxamide group at the C-2 position offers numerous opportunities for derivatization, allowing for the modulation of the molecule's properties.

The nitrogen atom of the carboxamide group can be readily functionalized through alkylation and acylation reactions. N-alkylation can be achieved by treating the carboxamide with an alkyl halide in the presence of a base. pharmaguideline.com This introduces an alkyl group onto the amide nitrogen, forming a secondary or tertiary amide depending on the starting material. Similarly, N-acylation can be performed using an acyl chloride or anhydride (B1165640) to introduce an acyl group, forming an imide functionality. tandfonline.com These derivatizations can be used to build more complex molecular architectures or to modify the steric and electronic properties of the C-2 substituent.

The carboxamide bond can be cleaved through hydrolysis under acidic or basic conditions to yield the corresponding 1,3-oxazole-2-carboxylic acid. acs.orgnih.gov This carboxylic acid is a versatile intermediate that can undergo further transformations, such as esterification or conversion to other functional groups. For instance, oxazole-4-carboxylic acids have been shown to be stable enough to be isolated and used in subsequent reactions. researchgate.net Furthermore, the amide bond itself can be modified through various chemical reactions. For example, dehydration of the primary carboxamide would yield a 2-cyano-oxazole, a valuable synthetic precursor. The functionalization of the carboxamide fragment is a known strategy for generating potentially bioactive substances. researchgate.net

Reductions of the Carboxamide Group.

Powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), are typically required for the reduction of carboxamides to amines. However, these harsh conditions can also lead to the reduction and potential cleavage of the oxazole ring, resulting in open-chain products or the formation of oxazolines. tandfonline.comslideshare.net The presence of the electron-withdrawing bromo and carboxamide groups may offer some degree of stabilization to the oxazole ring, but a mixture of products is still highly probable.

More selective reducing agents, such as diisobutylaluminium hydride (DIBAL-H) at low temperatures, could potentially achieve the partial reduction of the carboxamide to an aldehyde. Nevertheless, the chemoselectivity of this transformation would be critical, as the oxazole ring remains susceptible to attack.

Table 1: Predicted Outcomes of Carboxamide Reduction in 4-Bromo-1,3-oxazole-2-carboxamide

| Reducing Agent | Predicted Major Product(s) | Potential Side Product(s) | Rationale |

| Lithium Aluminum Hydride (LiAlH₄) | 4-Bromo-2-(aminomethyl)-1,3-oxazole | Ring-opened byproducts, Oxazoline derivatives | LiAlH₄ is a strong reducing agent capable of reducing both the carboxamide and the oxazole ring. |

| Diisobutylaluminium hydride (DIBAL-H) | 4-Bromo-1,3-oxazole-2-carbaldehyde | 4-Bromo-2-(aminomethyl)-1,3-oxazole, Ring-opened byproducts | DIBAL-H can selectively reduce amides to aldehydes at low temperatures, but over-reduction and ring cleavage are possible. |

| Borane (BH₃) complexes | 4-Bromo-2-(aminomethyl)-1,3-oxazole | Ring-opened byproducts | Borane is another powerful reagent for amide reduction that could also affect the stability of the oxazole ring. |

Electrophilic and Nucleophilic Reactions of the 1,3-Oxazole Ring System.

The electronic nature of the 1,3-oxazole ring, characterized by the presence of an electronegative oxygen atom and a pyridine-like nitrogen atom, renders it electron-deficient. This inherent property, coupled with the electron-withdrawing effects of the bromo and carboxamide substituents, dictates its reactivity towards electrophiles and nucleophiles.

Electrophilic aromatic substitution on the oxazole ring is generally considered a difficult transformation. pharmaguideline.comwikipedia.org The order of reactivity for electrophilic attack on an unsubstituted oxazole is C4 > C5 > C2. pharmaguideline.com In the case of 4-Bromo-1,3-oxazole-2-carboxamide, the C2 and C4 positions are already substituted. The remaining C5 position is significantly deactivated by the strong electron-withdrawing effects of both the adjacent bromo group and the carboxamide group at C2.

Consequently, classical electrophilic substitution reactions such as nitration and sulfonation are expected to be extremely challenging, if not impossible, under standard conditions. slideshare.netpharmaguideline.com Such reactions typically require harsh conditions that could lead to the degradation of the oxazole ring. The presence of strongly activating, electron-donating groups is usually a prerequisite for successful electrophilic substitution on the oxazole nucleus, a condition that is not met in the target molecule. pharmaguideline.com

The electron-deficient character of the oxazole ring makes it susceptible to nucleophilic attack. The C2 position is generally the most electrophilic and prone to attack by nucleophiles. pharmaguideline.com While the C2 position in the target molecule is occupied by a carboxamide group, the bromine atom at the C4 position serves as a good leaving group, making this site a prime target for nucleophilic aromatic substitution (SNAr). tandfonline.com

Various nucleophiles, including amines, alkoxides, and thiolates, could potentially displace the bromide at C4. However, nucleophilic attack on the oxazole ring can also induce ring cleavage. pharmaguideline.com For instance, treatment with strong bases can lead to deprotonation, particularly at the C2 position if it were unsubstituted, followed by ring opening to form an isonitrile. cutm.ac.in In the presence of nucleophiles like ammonia (B1221849) or formamide, the oxazole ring can be cleaved and re-cyclized to form substituted imidazoles. pharmaguideline.com Therefore, any attempt at nucleophilic substitution on 4-Bromo-1,3-oxazole-2-carboxamide would likely result in a competition between substitution at the C4 position and cleavage of the heterocyclic ring.

Table 2: Predicted Nucleophilic Reactions of 4-Bromo-1,3-oxazole-2-carboxamide

| Nucleophile | Predicted Reaction Type | Potential Product(s) |

| Amines (e.g., R-NH₂) | Nucleophilic Aromatic Substitution (SNAr) / Ring Cleavage-Recyclization | 4-Amino-1,3-oxazole-2-carboxamide derivatives / Substituted imidazoles |

| Alkoxides (e.g., R-O⁻) | Nucleophilic Aromatic Substitution (SNAr) | 4-Alkoxy-1,3-oxazole-2-carboxamide derivatives |

| Thiolates (e.g., R-S⁻) | Nucleophilic Aromatic Substitution (SNAr) | 4-Thioether-1,3-oxazole-2-carboxamide derivatives |

| Strong Bases (e.g., BuLi) | Ring Cleavage | Isonitrile intermediates |

Oxazoles can participate as the diene component in Diels-Alder reactions, typically across the C2 and C5 positions, to furnish substituted pyridines or furans after subsequent transformations of the initial cycloadduct. researchgate.netresearchgate.netthieme-connect.com The success of these reactions is highly dependent on the electronic nature of the oxazole ring. Electron-donating substituents on the oxazole facilitate normal-electron-demand Diels-Alder reactions with electron-poor dienophiles. pharmaguideline.com

Given that 4-Bromo-1,3-oxazole-2-carboxamide possesses two electron-withdrawing groups, it is expected to be a poor diene in a normal-electron-demand Diels-Alder reaction. However, it could potentially participate in an inverse-electron-demand Diels-Alder (IEDDA) reaction with electron-rich dienophiles. acs.orgnih.gov The reactivity in such cases can often be enhanced by the use of Lewis or Brønsted acids to activate the oxazole nitrogen. acs.orgnih.gov

More recently, photochemical methods have been developed for the dearomative cycloaddition of oxazoles. acs.orgacs.org For example, energy transfer-catalyzed [2+2] cycloadditions with alkenes have been reported. acs.orgacs.org While specific studies on 4-Bromo-1,3-oxazole-2-carboxamide are lacking, these modern synthetic methods suggest potential pathways for its involvement in cycloaddition reactions, likely requiring specific catalytic or photochemical activation.

Applications of 4 Bromo 1,3 Oxazole 2 Carboxamide As a Versatile Synthetic Intermediate

Building Block in Complex Heterocyclic Synthesis.

The structure of 4-Bromo-1,3-oxazole-2-carboxamide, featuring both a reactive bromine atom and a carboxamide group on the oxazole (B20620) core, suggests its potential as a versatile building block in the synthesis of more complex heterocyclic structures. The bromine atom at the 4-position can serve as a handle for various cross-coupling reactions, while the carboxamide at the 2-position can participate in cyclization or modification reactions.

While specific examples utilizing 4-Bromo-1,3-oxazole-2-carboxamide are not documented, the general strategy for constructing fused heterocyclic systems often involves the use of bifunctional starting materials. mdpi.com In principle, the bromine atom could undergo an intramolecular reaction with a nucleophilic center introduced via the carboxamide group, or vice-versa, to form a new fused ring. For instance, modification of the carboxamide nitrogen to introduce a nucleophilic side chain could lead to an intramolecular cyclization onto the C4 position, displacing the bromide and forming a fused bicyclic system.

Polyoxazoles and bisoxazoles are classes of compounds that have garnered interest due to their presence in various natural products with significant biological activities. The synthesis of these structures often relies on the iterative coupling of oxazole units. A bromo-oxazole derivative can be a key component in such synthetic strategies, typically involving metal-catalyzed cross-coupling reactions.

Precursor for Advanced Organic Scaffolds and Libraries.

The oxazole ring is a common scaffold in medicinal chemistry. google.com The presence of a bromine atom on the 4-Bromo-1,3-oxazole-2-carboxamide scaffold allows for diverse and targeted modifications.

The bromine atom at the C4 position is amenable to a variety of substitution reactions, making it a valuable precursor for creating a library of substituted oxazole derivatives. technologynetworks.com Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings, could be employed to introduce a wide range of aryl, heteroaryl, alkyl, and alkynyl groups at this position. beilstein-journals.org This allows for the systematic exploration of the structure-activity relationship (SAR) of 4-substituted oxazole-2-carboxamides.

Combinatorial chemistry aims to rapidly synthesize a large number of diverse compounds for high-throughput screening. nih.gov The 4-Bromo-1,3-oxazole-2-carboxamide core is well-suited for this purpose. The bromine atom serves as a point of diversification through various cross-coupling reactions, while the carboxamide group can also be modified with a variety of amines to introduce further diversity. This dual functionality allows for the generation of a large library of compounds from a single, versatile scaffold.

Role in the Synthesis of Analogues of Biologically Relevant Compounds.

Oxazole-containing compounds exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. mdpi.com The synthesis of analogues of these biologically active molecules is a common strategy in drug discovery to optimize their potency, selectivity, and pharmacokinetic properties. While direct evidence is lacking for 4-Bromo-1,3-oxazole-2-carboxamide, its structure suggests it could be a valuable intermediate for this purpose. For example, many biologically active compounds contain a substituted oxazole core, and this bromo-derivative would allow for the introduction of various substituents at the 4-position to study their effect on biological activity. nih.gov

Potential Applications in Materials Science and Agrochemical Research as a Building Block

The value of 4-Bromo-1,3-oxazole-2-carboxamide as a synthetic intermediate lies in the reactivity of its functional groups. The bromine atom at the 4-position of the oxazole ring is a key feature, serving as a versatile handle for a variety of cross-coupling reactions. These reactions, such as the Suzuki, Stille, and Heck couplings, are powerful tools for forming new carbon-carbon bonds, allowing for the attachment of a wide array of organic fragments. This capability opens the door to the synthesis of novel polymers and functional materials.

In the realm of materials science, the oxazole core itself is of interest. Oxazole-containing polymers are known for their thermal stability and potential for electronic applications. By incorporating 4-Bromo-1,3-oxazole-2-carboxamide into a polymer backbone, it may be possible to create materials with tailored electronic properties, suitable for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as components in sensors. The carboxamide group further enhances the potential for creating structured materials through hydrogen bonding, which can influence the self-assembly and macroscopic properties of polymers.

In agrochemical research, the development of new herbicides, fungicides, and insecticides is a continuous necessity to combat resistance and improve crop yields. The oxazole ring is a known pharmacophore present in a number of biologically active compounds. The strategic placement of the bromo and carboxamide functionalities on the oxazole ring of 4-Bromo-1,3-oxazole-2-carboxamide provides a platform for creating libraries of new compounds to be screened for agrochemical activity.

For instance, the bromine atom can be substituted with various aryl, heteroaryl, or alkyl groups, while the carboxamide nitrogen can be functionalized to introduce further diversity. This allows for the systematic modification of the molecule's steric and electronic properties, which are critical for its interaction with biological targets in pests and pathogens. The exploration of derivatives of 4-Bromo-1,3-oxazole-2-carboxamide could lead to the discovery of new active ingredients with improved efficacy, selectivity, and environmental profiles.

While specific data on the direct application of 4-Bromo-1,3-oxazole-2-carboxamide in these fields is not yet widely published, the foundational principles of synthetic chemistry strongly support its potential as a valuable building block. The following table illustrates the potential synthetic transformations and the resulting classes of compounds that could be accessed from this intermediate.

| Starting Material | Reagent/Reaction Condition | Potential Product Class for Materials Science | Potential Product Class for Agrochemicals |

| 4-Bromo-1,3-oxazole-2-carboxamide | Arylboronic acid, Pd catalyst (Suzuki Coupling) | Conjugated polymers, liquid crystals | Aryl-substituted oxazole fungicides or herbicides |

| 4-Bromo-1,3-oxazole-2-carboxamide | Organotin reagent, Pd catalyst (Stille Coupling) | Electron-transporting materials | Heterocyclic-linked oxazole insecticides |

| 4-Bromo-1,3-oxazole-2-carboxamide | Alkene, Pd catalyst (Heck Coupling) | Functionalized polymers for coatings | Alkenyl-oxazole derivatives for pest control |

| 4-Bromo-1,3-oxazole-2-carboxamide | Amine, Cu catalyst (Buchwald-Hartwig Amination) | Hole-transporting materials | Amino-substituted oxazoles with potential systemic activity |

Further research and exploration into the reactivity and derivatization of 4-Bromo-1,3-oxazole-2-carboxamide are necessary to fully realize its potential. However, its chemical architecture marks it as a promising candidate for the synthesis of the next generation of advanced materials and effective agrochemicals.

Computational and Theoretical Investigations of Bromo Oxazole Carboxamide Systems

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties of molecules. nih.gov For oxazole (B20620) derivatives, DFT methods like B3LYP with a suitable basis set such as 6-311G++(d,p) are commonly used to predict optimized geometries, electronic structures, and reactivity descriptors. irjweb.com

The electronic structure of an oxazole derivative is characterized by the delocalization of π-electrons across the five-membered ring. In a molecule like 4-Bromo-1,3-oxazole-2-carboxamide, the bromine atom at the C4 position, the carboxamide group at the C2 position, and the inherent electronegativity of the oxygen and nitrogen atoms significantly influence the electron density distribution.

The bromine atom, being highly electronegative, would withdraw electron density from the oxazole ring through an inductive effect. Simultaneously, the lone pairs on the bromine atom can participate in resonance, donating electron density back to the ring. The carboxamide group is also an electron-withdrawing group. Theoretical calculations on similar structures reveal that the nitrogen and oxygen atoms of the oxazole ring are typically regions of high electron density, making them potential sites for electrophilic attack. tandfonline.com

A molecular electrostatic potential (MEP) map, a common output of DFT calculations, would visually represent this electron distribution. For analogous molecules, the most negative potential (red and yellow regions) is generally located around the electronegative oxygen and nitrogen atoms, indicating their role as nucleophilic centers. The regions around the hydrogen atoms of the carboxamide group would likely exhibit a positive potential (blue regions), highlighting their electrophilic character.

Frontier Molecular Orbital (FMO) theory is a key component of computational chemistry for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important of these orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. irjweb.com

For an oxazole derivative, the HOMO is typically distributed over the π-system of the ring, while the LUMO is also located on the ring but with different nodal properties. The presence of the bromine atom and the carboxamide group would modulate the energies and distributions of these orbitals. In related oxazole systems, the HOMO and LUMO are often centered on the heterocyclic ring, and substituents can significantly alter their energy levels. irjweb.com

| Parameter | Description | Predicted Influence on 4-Bromo-1,3-oxazole-2-carboxamide |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; related to electron-donating ability. | The electron-withdrawing nature of the bromo and carboxamide groups would likely lower the HOMO energy, making it a weaker electron donor compared to unsubstituted oxazole. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; related to electron-accepting ability. | The electron-withdrawing substituents would also lower the LUMO energy, enhancing its ability to accept electrons. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO; indicates chemical reactivity and stability. | The effect on the gap is not straightforward without specific calculations, but electron-withdrawing groups often lead to a smaller gap, suggesting increased reactivity. |

This table is a predictive representation based on general principles and data from related compounds.

DFT calculations can provide the total energy of the molecule, which is a measure of its stability. By comparing the energies of different isomers or conformers, the most stable structure can be identified. For 4-Bromo-1,3-oxazole-2-carboxamide, different orientations of the carboxamide group relative to the oxazole ring would have different energies. Computational studies on similar amide-containing heterocycles often reveal a planar conformation to be the most stable due to conjugation effects.

Global reactivity descriptors, derived from the HOMO and LUMO energies, such as chemical hardness, chemical potential, and electrophilicity index, can also be calculated to assess stability and reactivity. A molecule with high chemical hardness is generally less reactive. irjweb.com

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are powerful tools for studying the dynamic behavior of molecules over time, providing insights into their conformational flexibility and intermolecular interactions. nih.govacs.org For a molecule like 4-Bromo-1,3-oxazole-2-carboxamide, MD simulations could be used to explore the rotational freedom around the C2-carboxamide bond and to understand how the molecule might interact with its environment, such as a solvent or a biological receptor. nih.gov

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is invaluable for elucidating the mechanisms of chemical reactions. For instance, the synthesis of the oxazole ring itself can be modeled to understand the reaction pathway and the transition states involved. Studies on the formation of benzoxazole-2-carboxylate derivatives have utilized DFT to model the cyclization reaction, successfully explaining the observed product selectivity. researchgate.net

A similar approach could be applied to model the synthesis of 4-Bromo-1,3-oxazole-2-carboxamide or its subsequent reactions. For example, nucleophilic substitution of the bromine atom could be computationally investigated to predict the activation energy and the most likely reaction pathway. These calculations can help in optimizing reaction conditions and in predicting the feasibility of different chemical transformations.

In Silico Prediction of Reactivity and Selectivity in Organic Transformations

In silico methods can predict the reactivity and selectivity of a molecule in various organic transformations. researchgate.net For 4-Bromo-1,3-oxazole-2-carboxamide, computational models can predict which sites on the molecule are most susceptible to electrophilic or nucleophilic attack.

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) for Related Analogues

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively. While specific QSAR/QSPR models for 4-Bromo-1,3-oxazole-2-carboxamide are not extensively documented in publicly available literature, the principles of these methods have been widely applied to structurally related bromo-oxazole and carboxamide systems. These studies provide a framework for understanding how structural modifications can influence the activity and properties of this class of compounds.

The fundamental premise of QSAR/QSPR is that the variations in the biological activity or properties of a group of molecules are dependent on the changes in their molecular features. These features are quantified by molecular descriptors, which can be categorized as constitutional, topological, geometrical, electronic, and lipophilic. By employing statistical techniques such as multiple linear regression (MLR), partial least squares (PLS), and machine learning algorithms, predictive models are generated. doi.org

Research Findings on Related Analogues

QSAR and QSPR models have been instrumental in the study of various heterocyclic compounds containing oxazole, carboxamide, and halogen moieties. These investigations offer insights into the key structural requirements for specific biological activities or properties.

A notable application of QSAR modeling was in predicting the developmental toxicity of halogenated azole compounds. nih.gov In one study, a linear regression model was developed using data from 35 curated compounds, which demonstrated good predictive power with a coefficient of determination (R²) of 0.79 and a cross-validated R² (Q²) of 0.77. nih.gov This model was capable of predicting the lowest observed adverse effect level (LOAEL) values for a set of external validation compounds, highlighting the utility of QSAR in filling data gaps for risk assessment. nih.gov

In the realm of drug discovery, 4D-QSAR analysis has been applied to a series of interphenylene 7-oxabicycloheptane oxazole thromboxane (B8750289) A2 (TXA2) receptor antagonists. nih.gov This advanced approach, which considers the conformational flexibility of molecules, yielded robust models with cross-validated correlation coefficients (Q²) ranging from 0.27 to 0.86. nih.gov The models successfully identified specific pharmacophoric features and their spatial locations that are crucial for high inhibitory activity against the TXA2 receptor. nih.gov

Furthermore, QSAR modeling has been performed on novel carboxamide series to predict their anti-tubercular activities. researchgate.net For a set of N-(2-phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamides, a QSAR model was developed using genetic function approximation, resulting in a statistically significant model with high internal and external validation metrics. researchgate.net This model was then used to design new compounds with potentially higher anti-tubercular activity. researchgate.net

Studies on oxadiazole-ligated pyrrole (B145914) derivatives as anti-tubercular agents also employed both 2D and 3D-QSAR approaches. nih.gov The 2D-QSAR model, built using multiple linear regression, showed a high correlation coefficient (r² = 0.9827) and good predictive ability (pred_r² = 0.8392). nih.gov These models helped in identifying key structural fragments essential for their biological activity. nih.gov

The following table summarizes the statistical validation parameters from various QSAR/QSPR studies on related analogue systems, demonstrating the robustness and predictive capacity of these computational models.

| Model System | Statistical Method | R² (Training Set) | Q² (Cross-validation) | R² (Test Set) | Reference |

| Halogenated Azole Compounds (Developmental Toxicity) | Linear Regression | 0.79 | 0.77 | - | nih.gov |

| Oxazole Thromboxane A2 Receptor Antagonists | 4D-QSAR (GA-PLS) | - | 0.27 - 0.86 | - | nih.gov |

| Imidazo[1,2-a]pyridine-3-carboxamides (Anti-TB) | GFA | 0.8563 | 0.7534 | 0.6993 | researchgate.net |

| Oxadiazole-ligated Pyrrole Derivatives (Anti-TB) | 2D-MLR | 0.9827 | 0.5754 | 0.8392 | nih.gov |

| 4-phenoxypyridine derivatives (Antitumor) | MLR | 0.77 | 0.62 | 0.90 | imist.ma |

Table 1: Selected QSAR/QSPR Model Validation Data for Structurally Related Analogues. Note: "-" indicates that the specific data was not reported in the cited source.

Advanced Research Directions and Emerging Paradigms in 4 Bromo 1,3 Oxazole 2 Carboxamide Chemistry

Development of Novel Catalytic Transformations for Functionalization

The bromine atom at the C4 position of 4-bromo-1,3-oxazole-2-carboxamide is a key handle for introducing molecular complexity. Modern catalytic cross-coupling reactions are at the forefront of forging new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura and Stille Couplings: The palladium-catalyzed Suzuki-Miyaura reaction is a powerful tool for creating biaryl structures. For 4-bromo-1,3-oxazole-2-carboxamide, this would involve coupling with a variety of boronic acids or esters. Similarly, Stille coupling, which utilizes organostannanes, offers a complementary approach. Research in this area would focus on optimizing reaction conditions to accommodate the potentially coordinating carboxamide group and the sensitive oxazole (B20620) ring. A key challenge is to ensure high yields and prevent unwanted side reactions.

| Coupling Partner | Catalyst System (Example) | Potential Product |

| Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 4-Aryl-1,3-oxazole-2-carboxamide |

| Vinylboronic acid | Pd(dppf)Cl₂, K₃PO₄ | 4-Vinyl-1,3-oxazole-2-carboxamide |

| Alkylboronic acid | Pd(OAc)₂/SPhos, K₃PO₄ | 4-Alkyl-1,3-oxazole-2-carboxamide |

| Organostannane | Pd(PPh₃)₄, CuI | 4-Substituted-1,3-oxazole-2-carboxamide |

Buchwald-Hartwig Amination: The introduction of nitrogen-based substituents is crucial for tuning the pharmacological properties of a molecule. The Buchwald-Hartwig amination would allow for the direct coupling of amines with the C4 position of the oxazole. This would open up a vast chemical space of novel 4-amino-1,3-oxazole-2-carboxamides.

C-H Activation: A more atom-economical approach is the direct functionalization of C-H bonds. While the C4 position is already brominated, C-H activation could be explored for the C5 position of the oxazole ring. This would require the development of highly regioselective catalyst systems that can differentiate between the available C-H bonds.

Strategies for Asymmetric Synthesis Involving the Oxazole Core

The synthesis of chiral molecules is of paramount importance in drug discovery. For 4-bromo-1,3-oxazole-2-carboxamide, asymmetric synthesis could be approached in several ways.

One strategy involves the enantioselective construction of the oxazole ring itself, using chiral catalysts to control the stereochemistry of the cyclization precursors. Another approach is the asymmetric functionalization of a pre-existing oxazole. For instance, an asymmetric hydrogenation of a 4-alkenyl-1,3-oxazole-2-carboxamide derivative could yield a chiral product.

| Asymmetric Strategy | Catalyst Type (Conceptual) | Chiral Product Feature |

| Asymmetric Oxazole Formation | Chiral Lewis Acid or Brønsted Acid | Enantiomerically enriched oxazole core |

| Asymmetric Hydrogenation | Chiral Rhodium or Iridium Complex | Chiral side chain at C4 |

| Asymmetric Michael Addition | Chiral Organocatalyst | Chiral substituent introduced at C5 |

Integration with Flow Chemistry and Continuous Processing Approaches

Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, scalability, and reaction control. The synthesis and functionalization of 4-bromo-1,3-oxazole-2-carboxamide could greatly benefit from this technology. tandfonline.com

For instance, the initial synthesis of the oxazole ring, which may involve hazardous reagents or exothermic reactions, could be performed more safely in a continuous flow reactor. mdpi.com Subsequent functionalization reactions, such as the cross-couplings mentioned above, could also be integrated into a multi-step flow sequence, allowing for the rapid and efficient production of a library of derivatives. tandfonline.com

Application of Machine Learning and Artificial Intelligence for Reaction Design and Optimization

The vast parameter space of chemical reactions makes their optimization a time-consuming process. Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools to accelerate this process. researchgate.netsci-hub.se

For the functionalization of 4-bromo-1,3-oxazole-2-carboxamide, ML algorithms could be trained on existing reaction data to predict the optimal conditions (e.g., catalyst, solvent, temperature) for a desired transformation. This data-driven approach can significantly reduce the number of experiments required, saving time and resources. Furthermore, AI could be used to design novel reaction pathways or to identify new potential applications for the resulting compounds.

Exploration of Next-Generation Synthetic Methodologies for Enhanced Efficiency and Selectivity

Beyond traditional catalysis, new synthetic methodologies are constantly being developed that offer unique advantages in terms of efficiency and selectivity.

Photoredox Catalysis: This technique uses visible light to drive chemical reactions, often under mild conditions. ijpsonline.com For 4-bromo-1,3-oxazole-2-carboxamide, photoredox catalysis could enable novel cross-coupling reactions or the introduction of functional groups that are difficult to achieve with traditional methods.

Electrosynthesis: The use of electricity to mediate chemical transformations is a green and powerful alternative to conventional reagents. prepchem.com The synthesis of the oxazole core or its subsequent functionalization could potentially be achieved through electrochemical methods, reducing waste and avoiding the use of toxic or expensive reagents. prepchem.com

Enzyme-Mediated Synthesis: Biocatalysis offers unparalleled selectivity and operates under environmentally benign conditions. While challenging, the development of enzymes capable of acting on the 4-bromo-1,3-oxazole-2-carboxamide scaffold could open up new avenues for its sustainable synthesis and derivatization.

Q & A

Q. What are the recommended synthetic routes for 4-Bromo-1,3-oxazole-2-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves bromination of 1,3-oxazole-2-carboxamide precursors using reagents like N-bromosuccinimide (NBS) in polar solvents (e.g., DMF or acetonitrile) under controlled temperatures (0–25°C). Optimization includes monitoring reaction progress via TLC or HPLC, adjusting stoichiometry (e.g., 1.1–1.3 eq. brominating agent), and quenching with aqueous sodium thiosulfate to remove excess bromine. Purification typically employs column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization. For analogous brominated oxazoles, refluxing with HCl and hydroxylamine hydrochloride has been effective .

Q. Which spectroscopic techniques are critical for characterizing 4-Bromo-1,3-oxazole-2-carboxamide?

- Methodological Answer :

- NMR : H NMR (DMSO-d6) identifies aromatic protons (δ 7.5–8.5 ppm) and carboxamide NH signals (δ ~10–12 ppm). C NMR confirms carbonyl (C=O, ~160 ppm) and oxazole ring carbons.

- Mass Spectrometry : High-resolution MS (HRMS-ESI or EI) verifies molecular ion peaks (e.g., [M+H] for CHBrNO, expected m/z ~214.94).

- IR : Peaks at ~1670 cm (C=O stretch) and ~3200 cm (N-H stretch) confirm the carboxamide group.

- X-ray Crystallography : For crystalline derivatives, single-crystal X-ray analysis resolves regiochemistry and bromine positioning, as seen in related bromo-oxazole structures .

Q. How does the bromine substituent influence the reactivity of 1,3-oxazole-2-carboxamide in cross-coupling reactions?

- Methodological Answer : The bromine atom at the 4-position acts as a leaving group, enabling Suzuki-Miyaura or Ullmann-type couplings. For example, palladium-catalyzed coupling with aryl boronic acids (e.g., Pd(PPh), NaCO, DME/HO) replaces bromine with aryl groups. Reactivity is enhanced by electron-withdrawing carboxamide groups, which polarize the C-Br bond. Monitor side reactions (e.g., dehalogenation) via GC-MS or F NMR if fluorinated partners are used .

Q. What safety protocols are essential when handling 4-Bromo-1,3-oxazole-2-carboxamide?

- Methodological Answer :

- Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood to avoid inhalation.

- Brominated compounds may release HBr under heating; neutralize spills with sodium bicarbonate.

- Store in amber vials at 2–8°C under inert atmosphere (N or Ar) to prevent decomposition.

- Follow waste disposal guidelines for halogenated organic waste, as outlined in institutional safety manuals .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) predict regioselectivity in further functionalization of 4-Bromo-1,3-oxazole-2-carboxamide?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G**) model charge distribution and frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the carboxamide group directs electrophilic attacks to the oxazole ring’s 5-position due to electron-withdrawing effects. Solvent models (e.g., PCM for DMSO) refine predictions of transition states in cross-coupling reactions. Validate predictions with kinetic studies (e.g., Hammett plots) .

Q. What strategies resolve contradictions in NMR data for bromo-oxazole derivatives?

- Methodological Answer : Discrepancies between expected and observed NMR signals often arise from tautomerism or solvent effects. Solutions include:

- Variable Temperature NMR : Probe tautomeric equilibria (e.g., oxazole ring proton shifts at −40°C vs. 25°C).

- COSY/NOESY : Identify through-space couplings to confirm substituent positions.

- Isotopic Labeling : Synthesize N-labeled analogs to simplify H-N HMBC spectra.

- Comparative Analysis : Cross-reference with structurally characterized analogs (e.g., 4-Bromo-2-phenyl-1,3-oxazole ).

Q. How can low yields in the synthesis of 4-Bromo-1,3-oxazole-2-carboxamide be mitigated?

- Methodological Answer :

- Optimize Bromination : Use Lewis acids (e.g., FeCl) to enhance electrophilic substitution efficiency.

- Protecting Groups : Temporarily protect the carboxamide (e.g., as a methyl ester) to prevent side reactions.

- Microwave-Assisted Synthesis : Reduce reaction time and improve homogeneity (e.g., 100°C, 30 min, 150 W).

- Workup Refinement : Employ liquid-liquid extraction (e.g., EtOAc/water) to recover unreacted starting material for recycling .

Q. What mechanistic insights explain unexpected byproducts in palladium-catalyzed reactions of 4-Bromo-1,3-oxazole-2-carboxamide?

- Methodological Answer : Common byproducts arise from:

- Dehalogenation : Caused by reducing agents (e.g., excess Pd(0)); mitigate by optimizing catalyst loading.

- Homocoupling : Use anhydrous conditions and degassed solvents to suppress oxidative dimerization.

- Carboxamide Hydrolysis : Avoid aqueous bases at high temperatures; switch to milder conditions (e.g., KCO in THF).

Mechanistic studies via in situ IR or MS monitoring can pinpoint degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.